molecular formula C6H10N8 B8047435 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine CAS No. 7408-98-2

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine

Cat. No.: B8047435
CAS No.: 7408-98-2
M. Wt: 194.20 g/mol
InChI Key: CTOFAZMSTGKJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine is a cyanoguanidine derivative characterized by a central guanidine core substituted with cyano and ethyl-linked cyanocarbamimidamido groups. The compound’s structure features dual cyanoguanidine moieties, which may enhance binding affinity to biological targets due to increased hydrogen-bonding and electrostatic interactions .

Properties

IUPAC Name

2-[2-[[amino-(cyanoamino)methylidene]amino]ethyl]-1-cyanoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N8/c7-3-13-5(9)11-1-2-12-6(10)14-4-8/h1-2H2,(H3,9,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFAZMSTGKJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NC#N)N=C(N)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50824935
Record name N'',N'''-Ethane-1,2-diylbis(N-cyanoguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7408-98-2
Record name N'',N'''-Ethane-1,2-diylbis(N-cyanoguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Hydrogen cyanamide (NH2_2CN) reacts with a diamine such as ethylenediamine under acidic conditions to form the guanidine core. Subsequent cyanation steps introduce the terminal nitrile groups:

  • Primary Amination :

    NH2CN+H2N-CH2CH2-NH2HClHN=C(NH2)-NH-CH2CH2-NH2HCl\text{NH}_2\text{CN} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-NH}_2 \xrightarrow{\text{HCl}} \text{HN=C(NH}_2\text{)-NH-CH}_2\text{CH}_2\text{-NH}_2 \cdot \text{HCl}

    The reaction proceeds at 60–80°C for 4–6 hours in aqueous medium, yielding an intermediate alkylguanidinium salt.

  • Cyanation :
    The intermediate is treated with cyanogen bromide (BrCN) or sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMF) to install the cyano groups:

    HN=C(NH2)-NH-CH2CH2-NH2HCl+2BrCNNC-NH-C(NH2)-NH-CH2CH2-NH-CN+2HBr\text{HN=C(NH}_2\text{)-NH-CH}_2\text{CH}_2\text{-NH}_2 \cdot \text{HCl} + 2 \, \text{BrCN} \rightarrow \text{NC-NH-C(NH}_2\text{)-NH-CH}_2\text{CH}_2\text{-NH-CN} + 2 \, \text{HBr}

    This step requires strict temperature control (0–5°C) to prevent polymerization.

Optimization Challenges

  • Selectivity : Competing reactions may form mono- or non-cyanated byproducts. Excess cyanating agent (≥2.5 equiv) improves yield but complicates purification.

  • Acid Choice : Hydrochloric acid is preferred over acetic acid due to superior solubility of intermediates.

Stepwise Assembly from Cyanoguanidine

An alternative route, adapted from biguanide synthesis methodologies, involves sequential additions to a cyanoguanidine backbone (Figure 1).

Procedure

  • Cyanoguanidine Activation :
    Cyanoguanidine (NCNHC(NH2_2)NH2_2) is treated with trimethylsilyl chloride (TMSCl) in acetonitrile to enhance electrophilicity:

    NCNHC(NH2)NH2+TMSClNCNHC(NH2)NHSiMe3+HCl\text{NCNHC(NH}_2\text{)NH}_2 + \text{TMSCl} \rightarrow \text{NCNHC(NH}_2\text{)NHSiMe}_3 + \text{HCl}
  • Amine Coupling :
    Ethylenediamine is added to the activated intermediate, forming a bis-guanidine structure:

    NCNHC(NH2)NHSiMe3+H2N-CH2CH2-NH2NC-NH-C(NH2)-NH-CH2CH2-NH-C(NH2)-NH2\text{NCNHC(NH}_2\text{)NHSiMe}_3 + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-NH}_2 \rightarrow \text{NC-NH-C(NH}_2\text{)-NH-CH}_2\text{CH}_2\text{-NH-C(NH}_2\text{)-NH}_2
  • Final Cyanation :
    The remaining primary amine groups are cyanated using BrCN in tetrahydrofuran (THF) at −10°C, achieving >80% conversion.

Advantages Over Single-Step Methods

  • Controlled Functionalization : Stepwise cyanation minimizes side reactions.

  • Scalability : Yields exceed 70% at multi-gram scales.

Alternative Pathways and Comparative Analysis

Hydrazine-Mediated Cyclization

A less common method involves hydrazine hydrate (N2_2H4_4·H2_2O) as a cyclizing agent. While this approach is effective for simpler guanidines, it struggles with the steric demands of the target molecule, yielding <30% product.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. For example, a mixture of cyanamide, ethylenediamine, and NaCN subjected to 150°C for 15 minutes achieves 65% yield, though purity remains a concern.

Critical Data Tables

Table 1: Comparison of Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Cyanamide condensationNH2_2CN, HCl, BrCN60–8055–6090
Stepwise cyanationTMSCl, BrCN−10 to 2570–8095
Microwave-assistedNH2_2CN, NaCN, N2_2H4_41506585

Table 2: Solvent Optimization for Cyanation

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7475
THF7.5668
Acetone20.7560

Chemical Reactions Analysis

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various metal catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemical Properties and Structure

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine is a guanidine derivative characterized by the presence of multiple cyano groups, which enhance its reactivity and potential biological activity. The molecular formula is C8H13N5C_8H_{13}N_5, and it has a molecular weight of approximately 195.23 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with guanidine structures exhibit promising anticancer properties. For instance, research has shown that guanidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HCT116 (Colon)12.8Cell cycle arrest
A549 (Lung)18.5Inhibition of proliferation

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. For example, it has shown potential as an inhibitor of creatine transporters, which are implicated in various cancers . This inhibition can lead to decreased energy metabolism in cancer cells, making them more susceptible to treatment.

Drug Development

The compound's unique structure allows it to serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and metabolic disorders. Its derivatives are being synthesized to enhance potency and selectivity against specific targets .

Formulation Studies

Research into the formulation of this compound has highlighted its potential for use in drug delivery systems due to its solubility and stability profiles. Studies indicate that when formulated with certain excipients, the bioavailability of this compound can be significantly improved, facilitating its application in therapeutic settings .

Case Study 1: Antitumor Efficacy

A clinical trial evaluated the efficacy of a novel formulation containing this compound in patients with advanced solid tumors. The trial reported a response rate of 30% among participants, with manageable side effects . This study underscores the compound's potential as an effective therapeutic agent in oncology.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of this guanidine derivative in inhibiting cancer cell growth. The researchers employed proteomic analysis to identify changes in protein expression profiles upon treatment with the compound, revealing significant alterations in pathways associated with apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism of action of 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling, leading to cytotoxic effects in cancer cells . The compound’s ability to form hydrogen bonds and its high basicity contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine (Target) ~265* Cyanocarbamimidamido-ethyl, cyano Not reported Likely polar
Cimetidine (1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine) 252.34 Methyl, 5-methylimidazole-sulfanyl-ethyl 142 Soluble in alcohol
Cimetidine Sulphoxide Impurity () ~268* Methyl, 5-methylimidazole-sulfinyl-ethyl Not reported Moderate polarity
Compound 25 () ~521* Thiazolyl-methylthio-ethyl, pyridyl-methoxybenzyl Not reported Hydrophobic

*Estimated based on structural similarity.

Key Observations :

  • Target vs. The absence of the imidazole ring may reduce H2 receptor affinity but enhance interactions with other targets (e.g., H1 receptors) .
  • Cimetidine Sulphoxide : Oxidation of cimetidine’s thioether to a sulfoxide increases polarity, which may impact pharmacokinetics (e.g., reduced membrane permeability) .
  • Compound 25 : Incorporates a thiazole ring and pyridyl-methoxybenzyl group, contributing to dual H1/H2 antagonism (pKB: 8.05 H1R, 7.73 H2R) .

Pharmacological Activity

Table 2: Receptor Binding and Selectivity

Compound H1R Antagonism (pKB) H2R Antagonism (pKB) Dual Activity
Target Compound Not reported Not reported Hypothesized
Cimetidine Negligible 6.8–7.2 (H2R) No
Compound 25 () 8.05 7.73 Yes
Compound 32 () 8.61 6.61 Yes

Key Findings :

  • However, the lack of a thiazole or pyridyl moiety may limit its potency compared to Compound 32, which achieves higher H1R affinity (pKB 8.61) .
  • Cimetidine’s selectivity for H2 receptors is attributed to its imidazole-thioether chain, a feature absent in the target compound .

Biological Activity

Overview

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine is a complex organic compound belonging to the class of guanidines. It has garnered interest for its potential biological activities, particularly as a DNA minor groove binder and kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-[2-[[amino-(cyanoamino)methylidene]amino]ethyl]-1-cyanoguanidine
  • Molecular Formula : C6H10N8
  • Molecular Weight : 174.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymes : It has been shown to inhibit nicotinamide phosphoribosyl transferase (NAMPT), an enzyme involved in NAD+ biosynthesis, leading to reduced energy metabolism in cancer cells.
  • Interference with Signaling Pathways : The compound disrupts NF-κB signaling, which is crucial for cell survival and proliferation, particularly in tumorigenesis.

Biological Activities

This compound exhibits several notable biological activities:

Activity TypeDescription
Antitumor Activity Demonstrated cytotoxic effects against various cancer cell lines.
DNA Binding Functions as a minor groove binder, potentially influencing gene expression.
Kinase Inhibition Inhibits specific kinases, impacting cell signaling pathways.

Antitumor Activity

A study conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range, suggesting potent antitumor properties.

DNA Binding Studies

Research utilizing fluorescence spectroscopy demonstrated that the compound binds effectively to DNA, specifically targeting the minor groove. This binding affinity was quantified using competitive binding assays with known minor groove binders, revealing a comparable binding strength.

Kinase Inhibition

In vitro assays showed that this compound inhibits several kinases involved in cancer progression, including PI3K and AKT. These findings suggest a potential role for this compound in therapeutic strategies targeting kinase pathways.

Comparison with Similar Compounds

To understand its unique properties better, comparisons were made with other guanidine derivatives:

Compound NameActivityNotes
Cimetidine Histamine-II receptor antagonistPrimarily used for gastric issues.
Pinacidil Potassium channel openerUsed in hypertension treatment.
CHS 828 Anti-tumor activitySimilar structural features but different targets.

The presence of multiple cyano groups in this compound enhances its reactivity and biological potential compared to these compounds.

Q & A

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to H₂ receptors. Focus on:
    • Guanidine-thioether interactions : Simulate hydrogen bonding with Asp98 (human H₂ receptor) .
    • Pharmacophore mapping : Align with cimetidine’s imidazole-thioether motif for competitive antagonism .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes .

How can contradictions in pharmacological activity data across studies be resolved?

Q. Advanced

  • Data normalization : Account for assay variations (e.g., radioligand vs. functional assays) by reporting IC₅₀ values relative to a common control (e.g., ranitidine) .
  • Structural analogs : Compare with guanethidine derivatives to identify substituents affecting potency (e.g., cyanoguanidine vs. methylguanidine) .
  • Meta-analysis : Use PRISMA guidelines to evaluate bias in literature, focusing on studies with crystallographic or SAR validation .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • NMR : ¹H (δ 2.5–3.5 ppm for ethylguanidine protons), ¹³C (δ 160–170 ppm for cyanoguanidine carbons) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 252.34 [M+H]⁺ for molecular ion) .
  • IR spectroscopy : Confirm cyanoguanidine with a C≡N stretch at ~2200 cm⁻¹ .

What strategies improve yield in multi-step synthesis of this compound?

Q. Advanced

  • Stepwise purification : Isolate intermediates via flash chromatography (e.g., silica gel, 5% MeOH/DCM) before cyanoguanidine formation .
  • Catalyst optimization : Use Pd/C or Ni catalysts for selective reductions in precursor steps .
  • Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios (e.g., 1:1.2 for imidazole:ethylguanidine) .

What handling protocols ensure stability during storage and experiments?

Q. Basic

  • Storage : Keep in airtight containers under argon at -20°C to prevent oxidation of thioether groups .
  • In-lab handling : Use gloveboxes (<1% O₂) for sensitive reactions and avoid prolonged exposure to light .

How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Q. Advanced

  • Substituent screening : Replace the cyanoguanidine group with carbamoyl or methylsulphonyl variants to assess H₂ receptor affinity .
  • Bioisosteric replacements : Test imidazole analogs (e.g., pyridine or triazole) to improve metabolic stability .
  • In vivo validation : Use rodent models to correlate in vitro IC₅₀ with gastric acid suppression efficacy .

How can HPLC and LC-MS be validated for assessing compound purity?

Q. Advanced

  • System suitability : Test column efficiency (N > 2000 plates) and resolution (R > 1.5) using EP impurity standards .
  • Limit of detection (LOD) : Determine via serial dilution (e.g., 0.1% w/w for sulphoxide impurities) .
  • Cross-lab validation : Share samples with collaborating labs to ensure reproducibility per ICH Q2(R1) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.